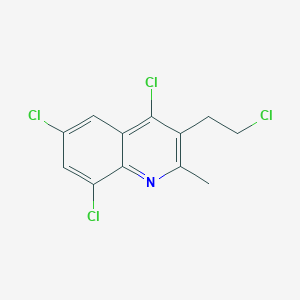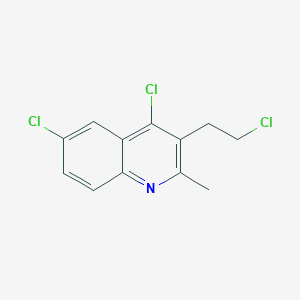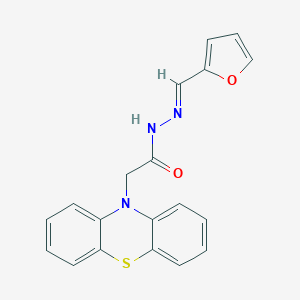![molecular formula C13H10ClNO3S B293222 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene, also known as 4-CMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.
作用機序
The mechanism of action of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This inhibition leads to the death of cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress, which are both factors that contribute to neurodegeneration.
実験室実験の利点と制限
One advantage of using 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene in laboratory experiments is its high potency. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one limitation is that the compound is not water-soluble, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene. One area of research is the development of more effective methods for administering the compound, such as through the use of nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene and its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
In conclusion, 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene is a chemical compound that has shown potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research in this area has the potential to lead to the development of new and effective treatments for these diseases.
合成法
The synthesis of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene involves a multi-step process that includes the reaction of 4-chloro-1-methoxy-2-nitrobenzene with thiourea to produce 4-chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene. This reaction is followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
科学的研究の応用
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-cancer properties, specifically against colon cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C13H10ClNO3S |
|---|---|
分子量 |
295.74 g/mol |
IUPAC名 |
4-chloro-1-methoxy-2-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10ClNO3S/c1-18-11-7-6-9(14)8-13(11)19-12-5-3-2-4-10(12)15(16)17/h2-8H,1H3 |
InChIキー |
RHZLODPCROZXKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)SC2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1)Cl)SC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)
![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)


![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
